molecular formula C11H14N4O4 B1593622 Theophylline-8-butyric acid CAS No. 5438-71-1

Theophylline-8-butyric acid

Cat. No. B1593622
CAS RN: 5438-71-1
M. Wt: 266.25 g/mol
InChI Key: NGBYKZGOXFIONW-UHFFFAOYSA-N
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Patent
US06060598

Procedure details

A mixture of 31.3 g glutaric anhydride, 25 g 5.6-diamino-1,3-dimethyl uracil, and 300 ml N,N-dimethyl-aniline was heated under reflux for 4 hours. Upon cooling, the product crystallized from the dark, clear reaction mixture. The crystals were collected by filtration, washed with benzene, then with methanol, and dried affording 187 g light yellow solid.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=O)[CH2:4][CH2:3][CH2:2]1.[NH2:9][C:10]1[C:11](=[O:20])[N:12]([CH3:19])[C:13](=[O:18])[N:14]([CH3:17])[C:15]=1[NH2:16]>CN(C)C1C=CC=CC=1>[N:12]1([C:11](=[O:20])[C:10]2[NH:9][C:5]([CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])=[N:16][C:15]=2[N:14]([CH3:17])[C:13]1=[O:18])[CH3:19]

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
25 g
Type
reactant
Smiles
NC=1C(N(C(N(C1N)C)=O)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the product crystallized from the dark, clear reaction mixture
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with methanol, and dried
CUSTOM
Type
CUSTOM
Details
affording 187 g light yellow solid

Outcomes

Product
Name
Type
Smiles
N1(C)C(=O)N(C)C=2N=C(NC2C1=O)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.